Cas no 90407-21-9 (2-Bromo-3-nitrobenzaldehyde)

2-Bromo-3-nitrobenzaldehyde structure
2-Bromo-3-nitrobenzaldehyde structure
Product Name:2-Bromo-3-nitrobenzaldehyde
CAS 번호:90407-21-9
MF:C7H4BrNO3
메가와트:230.015561103821
MDL:MFCD15527595
CID:1026207
Update Time:2025-11-02

2-Bromo-3-nitrobenzaldehyde 화학적 및 물리적 성질

이름 및 식별자

    • 2-Bromo-3-nitrobenzaldehyde
    • Benzaldehyde,2-bromo-3-nitro
    • CL8255
    • Benzaldehyde, 2-bromo-3-nitro-
    • 2-bromo-3-nitro-benzaldehyde
    • ZAYPDOMLBUBLDN-UHFFFAOYSA-N
    • 2-Bromo-3-nitrobenzaldehyde, AldrichCPR
    • SY047873
    • AB0027480
    • W9315
    • ST24022041
    • 2-Bromo-3-nitrobenzaldehyde (ACI)
    • MDL: MFCD15527595
    • 인치: 1S/C7H4BrNO3/c8-7-5(4-10)2-1-3-6(7)9(11)12/h1-4H
    • InChIKey: ZAYPDOMLBUBLDN-UHFFFAOYSA-N
    • 미소: O=CC1C(Br)=C([N+](=O)[O-])C=CC=1

계산된 속성

  • 정밀분자량: 228.93700
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 3
  • 중원자 수량: 12
  • 회전 가능한 화학 키 수량: 1
  • 복잡도: 192
  • 토폴로지 분자 극성 표면적: 62.9

실험적 성질

  • PSA: 62.89000
  • LogP: 2.69300

2-Bromo-3-nitrobenzaldehyde 세관 데이터

  • 세관 번호:2913000090
  • 세관 데이터:

    ?? ?? ??:

    2913000090

    개요:

    2913000090 제2912항에 열거된 제품의 기타 파생물[할로겐화, 술폰화, 아질기 또는 아질기 파생물을 가리킨다].부가가치세: 17.0%?? ???:9.0% ?? ??: 없음??? ??:5.5% ????:30.0%

    ?? ??:

    ?? ??, ?? ??, 사용

    요약:

    HS: 2913000090 제2912류 제품의 할로겐세대, 술폰화, 질화 또는 아질화 파생물 교육관세: 17.0% 세금환급률: 9.0%?? ??:none Most favored nation tariff:5.5% General tariff:30.0%

2-Bromo-3-nitrobenzaldehyde 가격추가 >>

관련 분류 No. Product Name Cas No. 순결 사양 가격 업데이트 시간 문의
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-JS246-1g
2-Bromo-3-nitrobenzaldehyde
90407-21-9 95%
1g
358.0CNY 2021-08-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-JS246-5g
2-Bromo-3-nitrobenzaldehyde
90407-21-9 95%
5g
1264.0CNY 2021-08-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-JS246-250mg
2-Bromo-3-nitrobenzaldehyde
90407-21-9 95%
250mg
163CNY 2021-05-08
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B845301-1g
2-Bromo-3-nitrobenzaldehyde
90407-21-9 98%
1g
222.30 2021-05-17
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-JS246-200mg
2-Bromo-3-nitrobenzaldehyde
90407-21-9 95%
200mg
105.0CNY 2021-08-04
TRC
B699090-100mg
2-Bromo-3-nitrobenzaldehyde
90407-21-9
100mg
$ 64.00 2023-04-18
TRC
B699090-250mg
2-Bromo-3-nitrobenzaldehyde
90407-21-9
250mg
$ 75.00 2023-04-18
TRC
B699090-500mg
2-Bromo-3-nitrobenzaldehyde
90407-21-9
500mg
$ 87.00 2023-04-18
TRC
B699090-1g
2-Bromo-3-nitrobenzaldehyde
90407-21-9
1g
$ 98.00 2023-04-18
ChemScence
CS-W005406-1g
2-Bromo-3-nitrobenzaldehyde
90407-21-9 99.37%
1g
$31.0 2022-04-26

2-Bromo-3-nitrobenzaldehyde 합성 방법

합성 방법 1

반응 조건
1.1 Reagents: Selenium ,  Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 1.5 h, rt
1.2 0 °C; 2 h, rt
1.3 Reagents: Iodine ,  Potassium iodide Solvents: Tetrahydrofuran ;  rt; 3 h, rt
참조
Synthesis of Cyclic Selenenate/Seleninate Esters Stabilized by ortho-Nitro Coordination: Their Glutathione Peroxidase-Like Activities
Singh, Vijay P.; et al, Chemistry - An Asian Journal, 2011, 6(6), 1431-1442

합성 방법 2

반응 조건
1.1 Reagents: Manganese oxide (MnO2)
참조
7-Substituted benzo[b]thiophenes and 1,2-benzisothiazoles. Part 2. Chloro and nitro derivatives
Rahman, Loay K. A.; et al, Journal of the Chemical Society, 1984, (3), 385-90

합성 방법 3

반응 조건
1.1 Catalysts: Eosin Solvents: Acetonitrile ;  3 h, rt
참조
Visible light photoredox catalyzed deprotection of 1,3-oxathiolanes
Yang, Mingyang; et al, Organic & Biomolecular Chemistry, 2020, 18(2), 288-291

합성 방법 4

반응 조건
1.1 Reagents: Sulfuric acid Solvents: Acetic anhydride ,  Water ;  0 °C
1.2 Reagents: Chromium trioxide Solvents: Acetic anhydride ;  1.5 h, 0 °C; 0 °C → rt; 3 h, rt
1.3 Reagents: Water ;  neutralized
참조
Synthesis, biological assessment and molecular modeling of new dihydroquinoline-3-carboxamides and dihydroquinoline-3-carbohydrazide derivatives as cholinesterase inhibitors, and Ca channel antagonists
Tomassoli, Isabelle; et al, European Journal of Medicinal Chemistry, 2010, 46(1), 1-10

합성 방법 5

반응 조건
1.1 Reagents: Lithium tri-tert-butoxyaluminum hydride Solvents: Diglyme
참조
Reductions by metal alkoxyaluminum hydrides. Part II. Carboxylic acids and derivatives, nitrogen compounds, and sulfur compounds
Malek, Jaroslav, Organic Reactions (Hoboken, 1988, 36,

합성 방법 6

반응 조건
참조
7-Substituted benzo[b]thiophenes and 1,2-benzisothiazoles. Part 2. Chloro and nitro derivatives
Rahman, Loay K. A.; et al, Journal of the Chemical Society, 1984, (3), 385-90

합성 방법 7

반응 조건
1.1 Reagents: Thionyl chloride
2.1 -
참조
7-Substituted benzo[b]thiophenes and 1,2-benzisothiazoles. Part 2. Chloro and nitro derivatives
Rahman, Loay K. A.; et al, Journal of the Chemical Society, 1984, (3), 385-90

2-Bromo-3-nitrobenzaldehyde Raw materials

2-Bromo-3-nitrobenzaldehyde Preparation Products

2-Bromo-3-nitrobenzaldehyde 공급 업체

Amadis Chemical Company Limited
골드 회원
Audited Supplier 감사 대상 공급업체
(CAS:90407-21-9)2-Bromo-3-nitrobenzaldehyde
주문 번호:A860806
인벤토리 상태:in Stock
재다:25g/100g
순결:99%
마지막으로 업데이트된 가격 정보:Friday, 30 August 2024 08:26
가격 ($):247.0/986.0
Email:sales@amadischem.com
추천 공급업체
Amadis Chemical Company Limited
(CAS:90407-21-9)2-Bromo-3-nitrobenzaldehyde
A860806
순결:99%/99%
재다:25g/100g
가격 ($):247.0/986.0
Email